methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
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Overview
Description
The compound is an ester, which is characterized by the presence of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). Esters are commonly found in a wide variety of natural and synthetic materials .
Molecular Structure Analysis
The compound contains a thiazolidine ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. It also has a methoxyphenyl group attached to the thiazolidine ring, which suggests that it may have aromatic properties .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation. The specific reactions that this compound would undergo would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the ester group suggests that this compound would have a higher boiling point than similar-sized molecules that don’t contain a polar group. The aromatic ring could contribute to increased stability and could affect the compound’s reactivity .Scientific Research Applications
Photodynamic Therapy Applications
The Use of Zinc Phthalocyanine for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) detailed the synthesis and characterization of a new zinc phthalocyanine compound, showcasing its significant potential for photodynamic therapy (PDT) in cancer treatment. The compound demonstrated excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising Type II photosensitizer for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Thiazoles and Their Fused Derivatives : Research by Wardkhan et al. (2008) explored the synthesis of thiazoles and their derivatives, demonstrating significant in vitro antimicrobial activity against bacterial and fungal isolates. This highlights the potential of thiazole-containing compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Antitumor Screening
Development of Antitumor Agents : A study by Horishny and Matiychuk (2020) focused on synthesizing 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides and their moderate antitumor activity against malignant tumor cells. The compounds showed particular sensitivity in the UO31 renal cancer cell line, indicating a pathway for developing new antitumor medications (Horishny & Matiychuk, 2020).
Biological Activities of Thiazolidinones
Multipurpose Biological Activities : Investigations into azomethines and 4-thiazolidinones by Hirpara et al. (2003) revealed their in vitro growth-inhibiting activity against various microbes and their antitubercular potential. Some compounds were also screened for anticancer activity, suggesting their diverse biological applications (Hirpara, Parekh, & Parekh, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the context in which it’s being used. It could potentially be used in the development of new materials or pharmaceuticals, but more research would be needed to determine its suitability for these applications .
properties
IUPAC Name |
methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-20-12-6-3-5-11(9-12)10-13-15(19)17(16(22)23-13)8-4-7-14(18)21-2/h3,5-6,9-10H,4,7-8H2,1-2H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUKGWHFLQPAGB-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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